3-Benzyloxy-4-methoxybenzylamine

Catalog No.
S15755694
CAS No.
54170-11-5
M.F
C15H17NO2
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyloxy-4-methoxybenzylamine

CAS Number

54170-11-5

Product Name

3-Benzyloxy-4-methoxybenzylamine

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methanamine

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3

InChI Key

MPXVGWDIYAEOLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2

3-Benzyloxy-4-methoxybenzylamine is an organic compound characterized by the presence of a benzyloxy and a methoxy group attached to a benzylamine structure. The molecular formula for this compound is C16H19NO2C_{16}H_{19}NO_2, with a molecular weight of approximately 273.33 g/mol. The compound features a benzene ring substituted with both a benzyloxy group (–O–C6H5) and a methoxy group (–O–CH3), making it an interesting candidate for various synthetic and biological applications.

, typical of amines and aromatic compounds. Key reactions include:

  • N-Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives, which are useful in medicinal chemistry.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides, which may exhibit different biological activities.
  • Oxidation: The amine group can be oxidized to form imines or oximes under appropriate conditions.

These reactions enable the modification of the compound for specific applications in pharmaceuticals and materials science.

The synthesis of 3-Benzyloxy-4-methoxybenzylamine can be achieved through several methods:

  • Direct Alkylation: Starting from 4-methoxybenzylamine, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
  • Reduction of Benzyl Nitriles: Another method involves the reduction of corresponding nitriles or imines derived from 4-methoxybenzaldehyde and benzylamine.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates such as 3-chloro-4-methoxybenzylamine followed by nucleophilic substitution with phenol to introduce the benzyloxy group.

These methods highlight the versatility in synthesizing this compound, allowing for modifications to improve yield and purity.

3-Benzyloxy-4-methoxybenzylamine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly in drug development targeting neurological and psychiatric disorders.
  • Material Science: Its structural characteristics may allow it to serve as a precursor for polymers or other materials with desirable properties.
  • Chemical Research: Used as a reagent in organic synthesis to explore new chemical transformations.

Interaction studies involving 3-Benzyloxy-4-methoxybenzylamine typically focus on its binding affinity to various biological targets. These studies could include:

  • Receptor Binding Assays: To determine its affinity for neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways relevant to disease states.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-Benzyloxy-4-methoxybenzylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethoxybenzylamineContains only methoxy substitutionSimpler structure, less steric hindrance
BenzylamineLacks methoxy and benzyloxy groupsMore basic amine properties
3-Chloro-4-methoxybenzylamineContains chlorine instead of benzyloxyPotentially different reactivity due to electron-withdrawing chlorine
2-Benzyloxy-4-methoxyphenethylamineSimilar functional groups but different positioningMay exhibit different pharmacokinetics

The uniqueness of 3-Benzyloxy-4-methoxybenzylamine lies in its specific combination of functional groups, which may influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.125928785 g/mol

Monoisotopic Mass

243.125928785 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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